![molecular formula C14H9N3O6S3 B3001609 2-((4-(甲磺酰基)-2,6-二硝基苯基)硫代)苯并[d]噻唑 CAS No. 325703-52-4](/img/structure/B3001609.png)

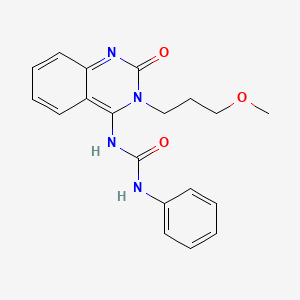

2-((4-(甲磺酰基)-2,6-二硝基苯基)硫代)苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole" is a chemical entity that appears to be a derivative of benzo[d]thiazole, a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry and drug discovery. The structure suggests the presence of a benzo[d]thiazole core with a thioether linkage to a dinitrophenyl group substituted with a methylsulfonyl moiety. This type of compound could be of interest due to the various biological activities associated with its structural components 10.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the formation of the thiazole ring followed by various functionalization reactions. For instance, the synthesis of 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones involves the use of substituted aromatic sulfonyl chlorides and alkyl halides, which could be related to the synthesis of the compound . Additionally, the synthesis of benzo[b]thiophene-2-thiolates and their derivatives via base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles could provide insights into the thioether linkage formation . The synthesis of related compounds often requires careful control of reaction conditions and the use of specific reagents to achieve the desired substitution patterns .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one provides detailed information on the molecular geometry, vibrational modes, and chemical shifts, which can be compared with theoretical predictions to confirm the structure . The molecular forces observed in the crystal structure of related compounds, such as 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, can also provide insights into the structural characteristics of the compound .

Chemical Reactions Analysis

The reactivity of benzo[d]thiazole derivatives can be explored through various chemical reactions. For instance, the synthesis and oxidation of chiral 2-thiazolines demonstrate the potential for ring-opening reactions and the formation of sulfones and sulfonic acids . The reactivity towards nucleophilic substitution and oxidation is also evident in the synthesis of novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles . These studies can shed light on the possible reactions that "2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the thermal behavior of benzo[d]thiazole derivatives can be studied using TG/DTA analysis, as demonstrated in the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one . The antimicrobial activity of some new 2-amino-4-(4'-phenylsulfanyl-phenyl)-thiazole derivatives also highlights the biological relevance of these compounds10.

科学研究应用

合成和药物发现

- 苯并[d]噻唑是该化合物的一个组成部分,广泛用于合成和药物化学中。它作为开发具有多种生物活性的化合物的构建块 (Durcik 等人,2020 年)。

光物理性质

- 已经研究了与该化合物相关的 5-氨基-2-(4-甲基硫代苯基)噻唑的光物理性质。这些研究对于理解它们在材料科学、传感有害化合物和金属以及生物分子科学中的潜在应用至关重要 (Murai 等人,2018 年)。

抗菌剂

- 该化合物的某些衍生物,特别是 2-氨基-4-(4'-苯基硫代苯基)-噻唑衍生物,已被合成并测试其抗菌活性 (Abdel‐Hafez,2003 年)。

抗癌和抗菌特性

- 与该化合物密切相关的甲磺酰苯并噻唑衍生物已显示出有希望的抗菌和抗癌活性。这包括抑制某些癌细胞系的生长 (Lad 等人,2017 年)。

驱蚊剂

- 苯并[d]噻唑类似物已被探索其作为驱蚊剂的潜力,特别是针对疟疾媒介按蚊 (Venugopala 等人,2013 年)。

腐蚀抑制

- 苯并[d]噻唑衍生物,包括 1-(苯并[d]噻唑-2-基)-3-氯-4-(3,5-二氯苯基)-4-甲基氮杂环丁-2-酮,已对其在防止某些金属合金(特别是在盐酸溶液中)腐蚀方面的有效性进行了研究 (Yadav 等人,2015 年)。

作用机制

Target of Action

Similar compounds with a thiazole ring have been reported to inhibit the cox-2 enzyme , which plays a role in converting arachidonic acid to inflammatory mediators .

Mode of Action

Thiazole derivatives are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This property allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be involved in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.

Result of Action

Similar compounds have shown significant activity against various fungi, including botrytis cinerea, fusarium oxysporum, and aspergillus spp .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved through environmentally friendly approaches .

属性

IUPAC Name |

2-(4-methylsulfonyl-2,6-dinitrophenyl)sulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O6S3/c1-26(22,23)8-6-10(16(18)19)13(11(7-8)17(20)21)25-14-15-9-4-2-3-5-12(9)24-14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANOCIVHYZLHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide](/img/structure/B3001526.png)

![(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001528.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001531.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B3001533.png)

![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)

![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)